molecular formula C18H18N6O4 B2663408 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide CAS No. 941999-86-6

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide

Cat. No. B2663408
CAS RN: 941999-86-6
M. Wt: 382.38
InChI Key: FBUATMZVSQBJAG-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based compounds, which have been widely studied for their diverse pharmacological activities.

Scientific Research Applications

Synthesis and Biological Activity

Research into compounds with similar structures, such as various benzamides and tetrazolyl derivatives, has been focused on synthesizing and characterizing these molecules for their potential biological activities. For example, the synthesis and crystal structure analysis of benzamide derivatives have provided insights into their structural properties and potential antitumor activities, based on electrochemical measurements and assays (He et al., 2014). These studies highlight the importance of understanding the structure-property relationships in developing compounds with therapeutic potential.

Antimicrobial Screening

Another area of research involves the synthesis of novel compounds and their screening for antimicrobial activity. For instance, the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating a thiazole ring have shown that these compounds may offer valuable therapeutic interventions against microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013). This suggests that similar compounds, such as the one , could also be explored for their antimicrobial properties.

Molecular Docking and Bioassay Studies

Compounds with tetrazolyl and benzamide functionalities have also been subject to molecular docking and bioassay studies to evaluate their potential as inhibitors for specific enzymes or biological targets. For example, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been synthesized and evaluated as a cyclooxygenase-2 inhibitor, although it showed no inhibition potency for the enzyme in vitro (Al-Hourani et al., 2016). These findings underscore the potential for utilizing such compounds in drug discovery and development, depending on their specific target engagement and activity profiles.

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O4/c1-3-28-14-9-7-13(8-10-14)23-17(20-21-22-23)11-19-18(25)15-5-4-6-16(12(15)2)24(26)27/h4-10H,3,11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUATMZVSQBJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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